3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the amino group.
Bromination: reactions to add the bromophenyl group.
Methoxymethylation: to introduce the methoxymethyl group.
Amidation: reactions to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyridines: Such as clopidogrel and prasugrel.
Bromophenyl derivatives: Compounds with similar bromophenyl groups.
Methoxymethyl derivatives: Compounds with similar methoxymethyl groups.
Uniqueness
3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C17H16BrN3O2S |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-amino-N-(4-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16BrN3O2S/c1-9-7-10(8-23-2)13-14(19)15(24-17(13)20-9)16(22)21-12-5-3-11(18)4-6-12/h3-7H,8,19H2,1-2H3,(H,21,22) |
InChI Key |
QXIYICDZEZYBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)Br)N)COC |
Origin of Product |
United States |
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